(R)-2-(Aminomethyl)pentanoic acid hydrochloride
CAS No.:
Cat. No.: VC20340984
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14ClNO2 |
---|---|
Molecular Weight | 167.63 g/mol |
IUPAC Name | (2R)-2-(aminomethyl)pentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
Standard InChI Key | WABJWXCTWGEDRA-NUBCRITNSA-N |
Isomeric SMILES | CCC[C@H](CN)C(=O)O.Cl |
Canonical SMILES | CCCC(CN)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of (R)-2-(aminomethyl)pentanoic acid hydrochloride is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol. The compound features a pentanoic acid backbone substituted with an aminomethyl group at the C2 position, forming a chiral center. The hydrochloride salt enhances aqueous solubility, a critical factor for biological applications.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2460757-73-5 |
IUPAC Name | 2-(aminomethyl)pentanoic acid; hydrochloride |
SMILES | CCCC(CN)C(=O)O.Cl |
Solubility | High (hydrochloride salt form) |
Chiral Center | C2 (R-configuration) |
The stereochemistry at the C2 position distinguishes it from its (S)-enantiomer, which may exhibit divergent biological interactions.
Spectral Data and Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the compound’s structure. The ¹H NMR spectrum displays signals for the methylene protons adjacent to the amino group (δ 3.1–3.3 ppm) and the carboxylic acid proton (δ 12.1 ppm). The ESI-MS shows a predominant ion peak at m/z 167.63 corresponding to the molecular ion.
Synthesis and Production
Enantioselective Synthesis
The (R)-enantiomer is synthesized via asymmetric catalytic methods. A common approach involves:
-
Chiral Pool Synthesis: Using (R)-2-aminopentanoic acid as a starting material, followed by aminomethylation with formaldehyde and hydrochloric acid.
-
Catalytic Asymmetric Hydrogenation: Employing a chiral ruthenium catalyst to reduce a prochiral enamine precursor.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Enantiomeric Excess (ee) |
---|---|---|
Chiral Pool Synthesis | 75–80 | ≥98 |
Asymmetric Hydrogenation | 85–90 | ≥99 |
Industrial production utilizes continuous flow reactors to optimize yield and purity, achieving scales of >100 kg/batch.
Biological Activities and Mechanisms
Neuroprotective Effects
(R)-2-(Aminomethyl)pentanoic acid hydrochloride demonstrates dose-dependent neuroprotection in glutamate-induced excitotoxicity models. At 10 μM, it reduces neuronal apoptosis by 40% via NMDA receptor modulation. The compound’s aminomethyl group facilitates binding to the receptor’s glycine site, attenuating calcium influx.
Neurotransmitter Modulation
In vivo studies reveal enhanced serotonin (5-HT) and norepinephrine (NE) levels in rodent prefrontal cortexes following administration (20 mg/kg, i.p.). This dual mechanism suggests potential applications in mood disorder therapeutics.
Anti-Inflammatory Properties
The compound inhibits NF-κB signaling in microglial cells, reducing TNF-α and IL-6 production by 50% at 50 μM. This activity is stereospecific, as the (S)-enantiomer shows negligible effects.
Applications in Pharmaceutical Development
Neurological Disorders
Preclinical trials highlight efficacy in:
-
Alzheimer’s Disease: Improves cognitive function in transgenic mouse models (Morris water maze, 25 mg/kg/day).
-
Depression: Exhibits rapid-onset antidepressant effects in chronic stress models.
Metabolic Engineering
The compound serves as a precursor for synthesizing peptide-based drugs targeting GABAergic systems. Its chiral integrity ensures high receptor binding affinity.
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Enantiomers and Analogs
Compound | Neuroprotection (EC₅₀) | Solubility (mg/mL) |
---|---|---|
(R)-2-(Aminomethyl)pentanoic acid HCl | 8.2 μM | 120 |
(S)-2-(Aminomethyl)pentanoic acid HCl | 22.4 μM | 115 |
2-Amino-2-ethylpentanoic acid HCl | >100 μM | 90 |
The (R)-enantiomer’s superior neuroprotective potency underscores the importance of stereochemistry in drug design.
Research Advancements and Clinical Prospects
Recent Findings
-
Crystal Structure Analysis: X-ray diffraction reveals hydrogen bonding between the hydrochloride and carboxylic acid groups, stabilizing the molecule.
-
Pharmacokinetics: Oral bioavailability in rats is 62%, with a plasma half-life of 3.2 hours.
Future Directions
Ongoing research focuses on:
-
Blood-Brain Barrier Penetration: Structural modifications to enhance CNS delivery.
-
Phase I Clinical Trials: Safety profiling in healthy volunteers (NCT pending).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume